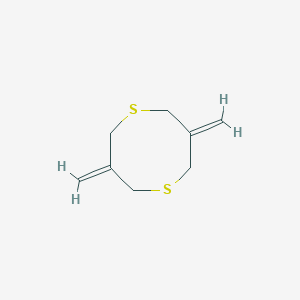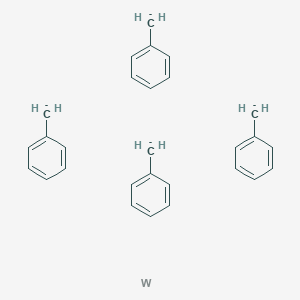
Methanidylbenzene;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanidylbenzene;tungsten is a compound that combines the organic molecule methanidylbenzene with the transition metal tungsten. Tungsten is known for its high melting point, density, and strength, making it valuable in various industrial applications. Methanidylbenzene, on the other hand, is an organic compound that can interact with metals to form complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanidylbenzene;tungsten typically involves the reaction of methanidylbenzene with tungsten hexacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methanidylbenzene;tungsten can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides and other by-products.
Reduction: Reduction reactions can convert tungsten in higher oxidation states to lower ones.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use reagents like phosphines, amines, or halides.
Major Products Formed
Oxidation: Tungsten oxides and organic by-products.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New tungsten-ligand complexes with different properties.
Applications De Recherche Scientifique
Methanidylbenzene;tungsten has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of methanidylbenzene;tungsten involves its interaction with molecular targets such as enzymes or receptors. The tungsten center can coordinate with various ligands, altering the electronic and structural properties of the compound. This can lead to changes in the activity of the target molecules, influencing biological or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tungsten Hexacarbonyl: A common tungsten compound used in various chemical reactions.
Methanidylbenzene Complexes: Other metal complexes with methanidylbenzene as a ligand.
Uniqueness
Methanidylbenzene;tungsten is unique due to its specific combination of organic and inorganic components, providing distinct properties that are not found in other similar compounds
Propriétés
Numéro CAS |
53235-29-3 |
|---|---|
Formule moléculaire |
C28H28W-4 |
Poids moléculaire |
548.4 g/mol |
InChI |
InChI=1S/4C7H7.W/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1; |
Clé InChI |
CFYANCSEARPROU-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
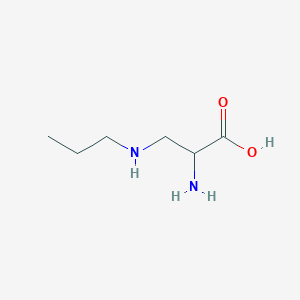
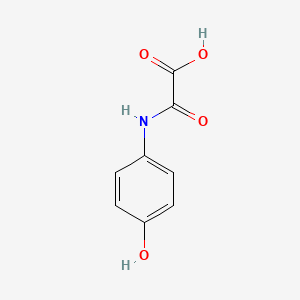
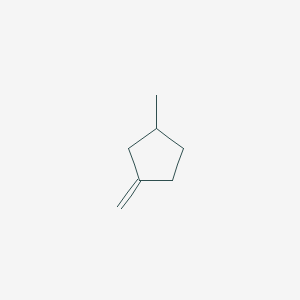
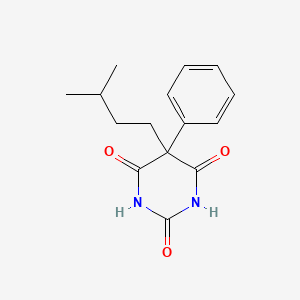
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
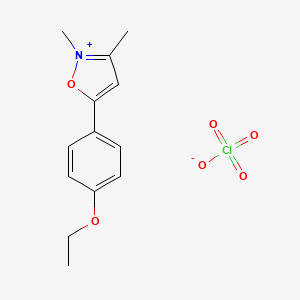
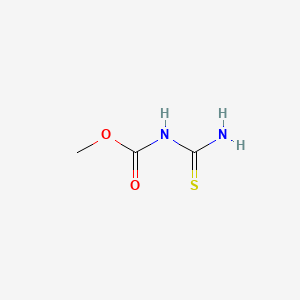

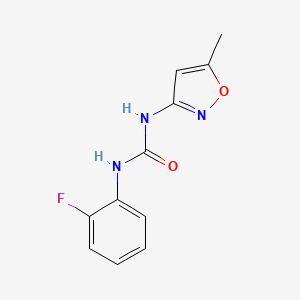
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
